molecular formula C20H17Br2NO2 B13145058 2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione CAS No. 139488-56-5

2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione

Cat. No.: B13145058
CAS No.: 139488-56-5
M. Wt: 463.2 g/mol
InChI Key: SFBCIYQTBPBHTF-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione followed by the introduction of a cyclohexylamino group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.

After bromination, the cyclohexylamino group is introduced through a nucleophilic substitution reaction. This step involves reacting the brominated anthracene-9,10-dione with cyclohexylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in a polar solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like ethanol or methanol, with bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cell death or growth inhibition. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoanthracene-9,10-dione: Lacks the cyclohexylamino group but shares similar bromination and anthraquinone core.

    1-(Cyclohexylamino)anthracene-9,10-dione: Lacks the bromine atoms but has the cyclohexylamino group.

    9,10-Anthracenedione: The parent compound without any substitutions.

Uniqueness

2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione is unique due to the presence of both bromine atoms and the cyclohexylamino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

139488-56-5

Molecular Formula

C20H17Br2NO2

Molecular Weight

463.2 g/mol

IUPAC Name

2,4-dibromo-1-(cyclohexylamino)anthracene-9,10-dione

InChI

InChI=1S/C20H17Br2NO2/c21-14-10-15(22)18(23-11-6-2-1-3-7-11)17-16(14)19(24)12-8-4-5-9-13(12)20(17)25/h4-5,8-11,23H,1-3,6-7H2

InChI Key

SFBCIYQTBPBHTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)Br)Br

Origin of Product

United States

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